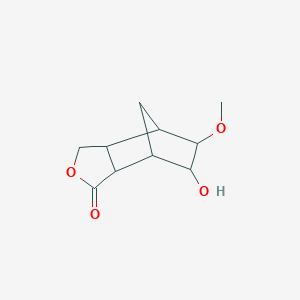
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine is a chemical compound with the molecular formula C11H20F3NO2 It is a piperidine derivative that features a trifluoromethyl group and a Boc (tert-butoxycarbonyl) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Boc Protection: The amino group is protected using Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Chemistry: This technique allows for better control over reaction parameters and scalability.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane complexes.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
N-oxides: Formed from oxidation reactions.
Deprotected Amines: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The Boc-protected amino group can be deprotected under physiological conditions, revealing the active amine that can interact with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4R)-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
- (2R,4R)-4-Methylpiperidine-2-carboxylic acid
Uniqueness
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine is unique due to its combination of a trifluoromethyl group and a Boc-protected amino group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C11H19F3N2O2 |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
tert-butyl N-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m1/s1 |
Clé InChI |
IHMWVWBSRVQKQQ-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCN[C@H](C1)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



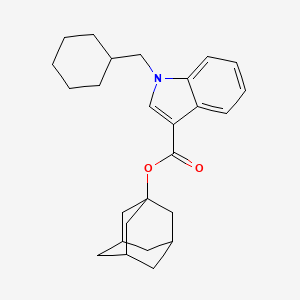
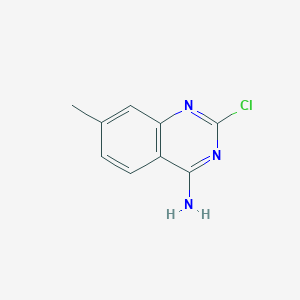
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037951.png)
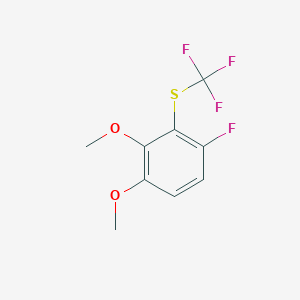



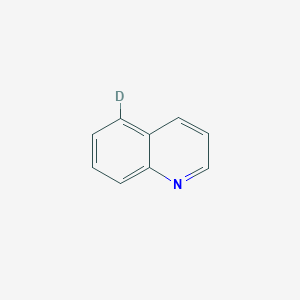

![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
